2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine
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Overview
Description
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine is a chemical compound with the molecular formula C12H15BrN2O It is known for its unique structure, which combines a quinuclidine moiety with a bromopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine typically involves the reaction of 5-bromopyridine-2-ol with quinuclidine. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine involves its interaction with specific molecular targets. The bromopyridine group can interact with various enzymes or receptors, while the quinuclidine moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloropyridin-2-yl)oxy]quinuclidine
- 3-[(5-Fluoropyridin-2-yl)oxy]quinuclidine
- 3-[(5-Iodopyridin-2-yl)oxy]quinuclidine
Uniqueness
2-(2-(Piperidin-1-yl)ethoxy)-5-bromopyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens might not. This uniqueness can be leveraged in the design of new compounds with tailored properties and reactivity .
Properties
Molecular Formula |
C12H15BrN2O |
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Molecular Weight |
283.16 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H15BrN2O/c13-10-1-2-12(14-7-10)16-11-8-15-5-3-9(11)4-6-15/h1-2,7,9,11H,3-6,8H2 |
InChI Key |
KFCZEBVNBBGBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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